5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex structure, which includes a benzothiazole ring, a pyrimidine ring, and an ethanesulfonyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by the condensation of appropriate precursors, such as a β-diketone and a guanidine derivative.
Coupling Reaction: The chlorinated benzothiazole and the pyrimidine ring are coupled together using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, optimized reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzothiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
DNA Intercalation: It may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the benzothiazole ring, which may result in different biological activities.
N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the chloro substituent on the pyrimidine ring, which may affect its reactivity and interactions.
5-Chloro-N-(1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide: Lacks the chloro substituent on the benzothiazole ring, which may influence its chemical properties.
Uniqueness
The presence of both chloro substituents and the ethanesulfonyl group in 5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)pyrimidine-4-carboxamide makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H10Cl2N4O3S2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
5-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H10Cl2N4O3S2/c1-2-25(22,23)14-17-6-8(16)11(19-14)12(21)20-13-18-9-4-3-7(15)5-10(9)24-13/h3-6H,2H2,1H3,(H,18,20,21) |
InChI Key |
MNXCVKYEBDZAEW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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